Daphnicyclidin F
Overview
Description
Daphnicyclidin F is a natural alkaloid extracted from plants of the genus Daphniphyllum. These plants are primarily found in Southeast Asia and are known for producing a diverse range of structurally complex alkaloids. This compound is part of the daphnicyclidin-type alkaloids, which are characterized by their unique polycyclic structures and significant biological activities .
Preparation Methods
Daphnicyclidin F can be synthesized through a series of chemical reactions starting from daphnicyclidin D. The synthetic route involves hydroxylation of daphnicyclidin D using iodosobenzene diacetate to produce this compound. This compound can further undergo decarboxylation with tosylic acid at elevated temperatures to yield daphnicyclidin G
Chemical Reactions Analysis
Daphnicyclidin F undergoes various chemical reactions, including:
Oxidation: Hydroxylation of daphnicyclidin D to form this compound.
Decarboxylation: Conversion of this compound to daphnicyclidin G using tosylic acid at elevated temperatures.
Common reagents used in these reactions include iodosobenzene diacetate for hydroxylation and tosylic acid for decarboxylation. The major products formed from these reactions are this compound and daphnicyclidin G.
Scientific Research Applications
Daphnicyclidin F has been the subject of various scientific studies due to its unique structure and biological activities. It has shown cytotoxic activity against several human cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, Daphniphyllum alkaloids, including this compound, have been studied for their potential use in treating asthma, coughs, rheumatism, inflammation, pyrexia, and snakebites .
Mechanism of Action
The exact mechanism of action of daphnicyclidin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound .
Comparison with Similar Compounds
Daphnicyclidin F is part of a larger family of Daphniphyllum alkaloids, which includes compounds such as daphnicyclidins M and N, calyciphyllines Q–S, and daphnicyclidin A . These compounds share similar polycyclic structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxylation pattern and its potential for further chemical modifications.
Properties
IUPAC Name |
methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBULSUOPAXBENF-VBIFSVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1(C6=O)O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@]1(C6=O)O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098737 | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385384-26-9 | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385384-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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